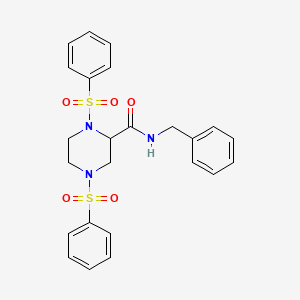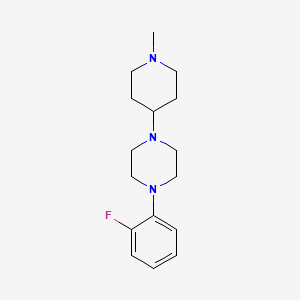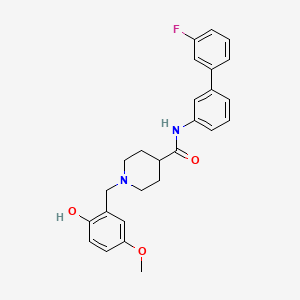
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery. BBP is a piperazine-based compound that belongs to the class of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
BBP has shown promising results in scientific research for its potential applications in drug discovery. BBP has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, BBP has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. BBP has also been studied for its potential use in the treatment of bacterial infections.
Mecanismo De Acción
BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BBP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and metastasis. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase activity has led to BBP being studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
BBP has been shown to have a range of biochemical and physiological effects. BBP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BBP has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, which has led to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages for lab experiments, including its potential use in drug discovery and its ability to inhibit the activity of enzymes and proteins in the body. However, there are also limitations to using BBP in lab experiments. The synthesis of BBP is a complex process that requires expertise in organic chemistry. Additionally, BBP's mechanism of action is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for research on BBP. One area of research is the development of BBP as a potential treatment for Alzheimer's disease. BBP's ability to inhibit the activity of acetylcholinesterase has shown promise in preclinical studies, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Another area of research is the development of BBP as a potential anti-cancer agent. BBP has shown promising results in preclinical studies, and further research is needed to determine its potential as a treatment for cancer. Additionally, further research is needed to fully understand BBP's mechanism of action and to determine its potential use in other applications.
Conclusion
In conclusion, BBP is a piperazine-based compound that has gained significant attention in the field of scientific research for its potential applications in drug discovery. BBP has shown promising results in preclinical studies for its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. While there are limitations to using BBP in lab experiments, further research is needed to determine its potential use in other applications.
Métodos De Síntesis
The synthesis of BBP involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-benzylpiperazine-p-toluenesulfonamide. Finally, the compound is reacted with benzene-1,4-disulfonyl chloride to form BBP. The synthesis of BBP is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c28-24(25-18-20-10-4-1-5-11-20)23-19-26(33(29,30)21-12-6-2-7-13-21)16-17-27(23)34(31,32)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJUOZQQSTECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)